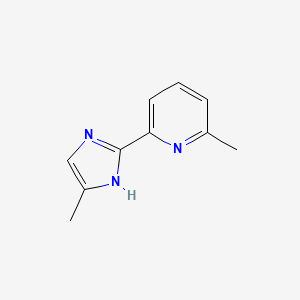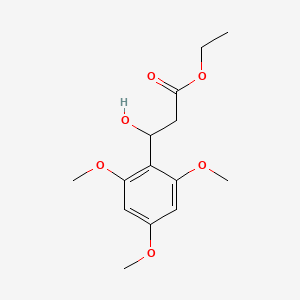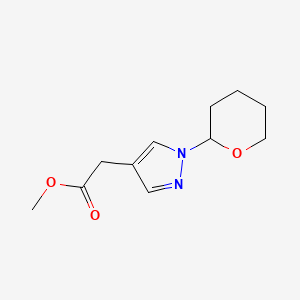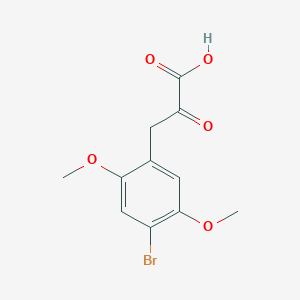![molecular formula C8H5NO4S B13681345 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid is a compound characterized by its unique structure, which includes a thieno[3,4-b][1,4]dioxine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[3,4-b][1,4]dioxine derivative with a cyano group and a carboxylic acid group. The reaction conditions often require the use of polar solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. Techniques such as crystallization and sublimation are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno[3,4-b][1,4]dioxine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the thieno[3,4-b][1,4]dioxine ring system can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid: Lacks the cyano group, which affects its reactivity and applications.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde: Contains a bromo group instead of a cyano group, leading to different chemical properties and uses
Uniqueness
The presence of the cyano group in 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid makes it unique compared to its analogs.
Properties
Molecular Formula |
C8H5NO4S |
|---|---|
Molecular Weight |
211.20 g/mol |
IUPAC Name |
7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO4S/c9-3-4-5-6(13-2-1-12-5)7(14-4)8(10)11/h1-2H2,(H,10,11) |
InChI Key |
LXOSBJWNIGZWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13681263.png)
![4-(Benzo[b]thiophen-2-yl)aniline](/img/structure/B13681265.png)
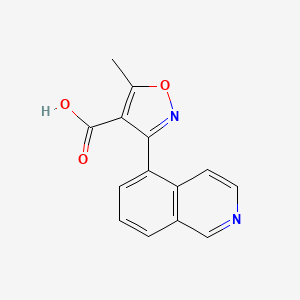
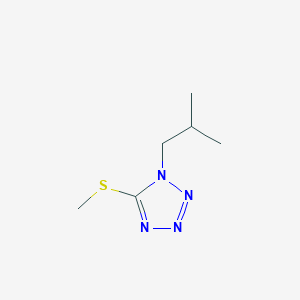

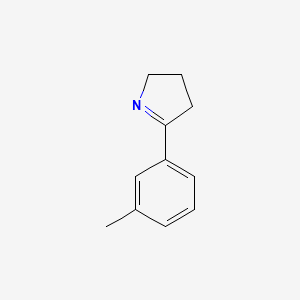
![2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)
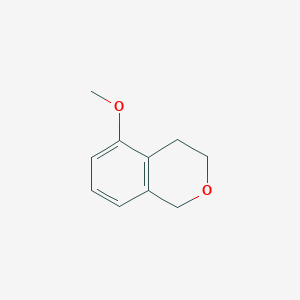
![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)
